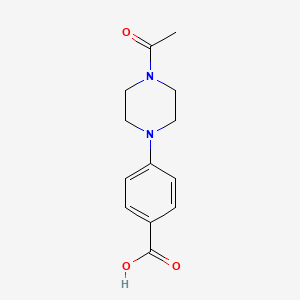

4-(4-acetylpiperazin-1-yl)benzoic Acid

Beschreibung

Contextualization within Benzoic Acid and Piperazine (B1678402) Derivative Chemistry

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that have been studied for centuries. preprints.org The benzoic acid framework serves as a foundational component in the synthesis of a wide array of active molecules and is a key raw material in various chemical industries. preprints.org Its derivatives are explored for a multitude of applications, including their potential in cancer research and as local anesthetics. preprints.orgslideshare.net The carboxylic acid group, in particular, is widely used in coordination chemistry, pharmaceutical chemistry, and supramolecular chemistry. nih.gov

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. ijbpas.com This scaffold is considered a "privileged structure" in drug discovery because it can bind to multiple receptors with high affinity. nih.gov The piperazine ring is a common feature in many approved drugs across various therapeutic areas. tandfonline.comresearchgate.net Its inclusion in a molecule can modulate physicochemical properties such as solubility and basicity, which can, in turn, improve pharmacokinetic profiles and bioavailability. tandfonline.comnih.gov The versatility of the piperazine structure allows for easy modification, making it a valuable tool for developing new bioactive compounds. nih.gov

Rationale for Investigating 4-(4-acetylpiperazin-1-yl)benzoic Acid

The investigation into this compound is driven by its nature as a hybrid molecule. The rationale for its study stems from the established significance of its constituent parts. By combining the benzoic acid and piperazine motifs, researchers aim to create a scaffold that can be utilized in the synthesis of novel compounds with potentially valuable properties. The presence of a carboxylic acid group on the benzene (B151609) ring and an acetyl group on the piperazine ring provides distinct points for further chemical modification. This makes the compound a versatile building block for creating larger, more complex molecules in drug discovery and materials science.

Overview of Prior Academic Research on Structurally Related Chemical Entities

While specific research on this compound is not extensively detailed in publicly available literature, a significant body of research exists for structurally related compounds, providing a clear context for its potential applications.

Benzoic acid derivatives are a cornerstone of synthetic and medicinal chemistry. Research has demonstrated their utility in a variety of contexts. For instance, certain derivatives are investigated as local anesthetics, acting by blocking sodium channels. slideshare.net In oncology, various synthetic derivatives of benzoic acid have shown significant potential as anticancer agents. preprints.org Furthermore, benzoic acids containing other heterocyclic rings, such as 1,2,4-oxadiazole, are of great importance to medicinal chemistry due to a wide range of biological activities. researchgate.net

| Examples of Benzoic Acid Derivatives in Research | Area of Research |

| Cocaine, Hexylcaine, Meprylcaine | Local Anesthetics slideshare.net |

| Phenyl-thiazolyl-benzoic acid derivative | Anticancer (Leukemia cells) preprints.org |

| 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids | Medicinal Chemistry researchgate.net |

This table is interactive and represents a selection of research areas for benzoic acid analogues.

The piperazine scaffold is one of the most important building blocks in the development of new drugs. nih.gov Its unique physicochemical properties can be effectively modulated by substituents on its nitrogen and carbon atoms. tandfonline.com This moiety has been incorporated into numerous drugs to enhance their pharmacokinetic properties. tandfonline.com The piperazine ring is found in compounds developed for a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidepressant applications. researchgate.netnih.gov

| Examples of Marketed Drugs Containing a Piperazine Scaffold | Therapeutic Class |

| Fluphenazine | Antipsychotic researchgate.net |

| Prazosin | Antihypertensive researchgate.net |

| Ciprofloxacin | Antibiotic researchgate.net |

| Itraconazole | Antifungal researchgate.net |

| Indinavir | Anti-HIV Agent researchgate.net |

This table is interactive and showcases the therapeutic diversity of piperazine-containing drugs.

The strategy of creating hybrid molecules that contain both benzoic acid and piperazine fragments is well-established in chemical research. These efforts aim to combine the beneficial properties of both scaffolds to develop novel compounds with enhanced activity. For example, compounds like benzhydrylpiperazine-based benzoic acid hydrazides have been designed as dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. nih.gov The synthesis of various 4-(piperazin-1-yl)benzoic acid derivatives has been a focus of research, leading to compounds with potential applications in different fields. nih.govontosight.ai Research on related structures such as 4-(4-methylpiperazin-1-ylmethyl)benzoic acid has shown its importance as a key intermediate in the synthesis of the anticancer drug Imatinib. chemicalbook.comresearchgate.net

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C13H16N2O3 | 248.28 chemenu.com |

| 4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | 206.24 chemscene.com |

| 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | 220.27 nih.gov |

| 4-(4-Benzylpiperazin-1-yl)benzoic acid | C18H20N2O2 | 296.36 nih.gov |

| 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid | C14H18N2O4 | 278.30 nih.gov |

This interactive table compares the physicochemical properties of this compound with some of its close structural analogues.

Research Objectives and Scope for this compound

Based on the established research landscape of its parent scaffolds and related hybrid structures, the primary research objectives for this compound can be outlined. The scope of investigation would logically focus on its utility as a chemical intermediate and building block.

Key Research Objectives:

Synthesis and Optimization: To develop and refine efficient synthetic routes for the production of this compound.

Physicochemical Characterization: To fully characterize the compound's structural, spectral, and physical properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration as a Scaffold: To utilize this compound as a starting material for the synthesis of a library of more complex derivative compounds. This involves chemical modifications at the carboxylic acid group and potentially at the acetyl group.

Preliminary Biological Screening: To conduct in vitro screening of the newly synthesized derivatives to identify potential biological activities, guided by the known pharmacological profiles of piperazine and benzoic acid-containing compounds.

The overarching goal is to leverage the unique structural features of this compound to generate novel chemical entities for further investigation in drug discovery and materials science.

Elucidation of Novel Synthetic Strategies for this compound

The synthesis of this compound can be achieved through several synthetic pathways, often involving the coupling of a piperazine derivative with a benzoic acid derivative. One common strategy involves the nucleophilic substitution reaction between a halo-substituted benzoic acid and 1-acetylpiperazine (B87704).

A plausible and efficient method for the synthesis of a closely related analog, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been reported, which can be adapted for the synthesis of the target compound. This method involves the reaction of ethyl 1-piperazinecarboxylate with 4-fluorobenzoic acid in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile (B52724). The reaction mixture is heated to drive the nucleophilic aromatic substitution to completion. Following the reaction, the product is isolated by pouring the mixture into ice-cold water and acidifying to precipitate the carboxylic acid. nih.govresearchgate.net

To synthesize this compound, a similar procedure could be employed, substituting ethyl 1-piperazinecarboxylate with 1-acetylpiperazine. The reaction would proceed as follows:

The reaction conditions, such as temperature and reaction time, would likely be optimized to maximize the yield and purity of the final product. The purification of the crude product can be achieved by recrystallization from an appropriate solvent.

Alternative synthetic strategies for similar piperazine-containing benzoic acid derivatives have also been explored. For instance, methods for the preparation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025) have been detailed in patent literature, involving the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid binding agent. google.com While the linker between the piperazine and benzoic acid moieties is different, these methods highlight the versatility of synthetic approaches available for this class of compounds.

Interactive Data Table: Synthetic Strategies for Piperazine-Substituted Benzoic Acids

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product |

| Ethyl 1-piperazinecarboxylate | 4-fluorobenzoic acid | K2CO3, Acetonitrile, Heat | 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid nih.govresearchgate.net |

| 4-(Chloromethyl)benzoic acid | N-methylpiperazine | Acid binding agent, Solvent | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride google.com |

Exploration of Advanced Spectroscopic and Structural Analysis Methodologies for this compound

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. For 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, X-ray analysis revealed that the piperazine ring adopts a chair conformation. nih.govresearchgate.net The dihedral angle between the plane of the benzene ring and the approximate plane of the piperazine ring is a key structural parameter. In the case of the ethoxycarbonyl analog, this angle was found to be around 30.7°. nih.gov It is expected that this compound would exhibit a similar conformation. The crystal structure of such compounds is often stabilized by a network of intermolecular hydrogen bonds. For instance, the carboxylic acid groups can form dimers through O—H···O hydrogen bonds. nih.govresearchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be crucial for confirming the connectivity of the atoms in the molecule. The 1H NMR spectrum would show characteristic signals for the aromatic protons on the benzoic acid ring, the methylene (B1212753) protons of the piperazine ring, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of these signals would provide detailed information about the electronic environment of the protons and their spatial relationships.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the C=O stretching of the carboxylic acid and the amide of the acetyl group, the O-H stretching of the carboxylic acid, and the C-N stretching of the piperazine ring.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further confirm the structure.

Interactive Data Table: Expected Spectroscopic and Structural Features of this compound (inferred from analogs)

| Analytical Technique | Expected Observation | Reference (for analog) |

| X-ray Crystallography | Piperazine ring in chair conformation; intermolecular O—H···O hydrogen bonding. | nih.govresearchgate.net |

| 1H NMR Spectroscopy | Signals for aromatic, piperazine, and acetyl protons with characteristic chemical shifts and coupling constants. | |

| 13C NMR Spectroscopy | Resonances for all unique carbon atoms, including carboxylic acid, aromatic, piperazine, and acetyl carbons. | |

| IR Spectroscopy | Characteristic absorption bands for C=O (acid and amide), O-H, and C-N functional groups. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C13H16N2O3. |

Investigation of Molecular Interactions of this compound with Biological Systems

While specific studies on the molecular interactions of this compound with biological systems are not detailed in the provided search results, the piperazine and benzoic acid moieties are common pharmacophores found in a wide range of biologically active molecules. The potential for this compound to interact with biological targets can be inferred from the activities of structurally related compounds.

The benzoic acid moiety can also contribute to biological activity, often through its ability to participate in hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and enzymes. The carboxylic acid group can act as a hydrogen bond donor and acceptor, which is a key feature for molecular recognition at the active sites of enzymes or receptors.

Given these general properties of its constituent parts, this compound could potentially interact with a variety of biological targets. However, without specific experimental data, any discussion of its biological interactions remains speculative. Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological effects and molecular targets of this compound.

Computational Predictions and Simulations for this compound

In the absence of experimental data, computational methods can provide valuable insights into the potential properties and behavior of this compound. Molecular docking, molecular dynamics simulations, and quantum chemical calculations are powerful tools used in modern drug discovery and materials science to predict how a molecule might interact with a biological target or to understand its intrinsic properties.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed against various known biological targets of piperazine or benzoic acid derivatives to identify potential protein-ligand interactions. For instance, studies on other piperazine-containing compounds have used molecular docking to investigate their binding modes with enzymes like cyclin-dependent kinases. nih.gov Such studies can help to rationalize observed biological activities and guide the design of more potent analogs.

In Silico ADME/Tox Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a compound. For a series of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide (B126) derivatives, in silico studies were conducted to determine their molecular properties, bioactivity scores, and toxicity. pharmacophorejournal.com Similar computational analyses could be applied to this compound to predict its pharmacokinetic and toxicological profile.

Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and properties of a molecule. These calculations can provide information about the molecule's geometry, charge distribution, and reactivity. For a series of 4-(1H-triazol-1-yl)benzoic acid hybrids, DFT studies were performed to evaluate various antioxidant descriptors. mdpi.com Such calculations for this compound could help in understanding its chemical reactivity and potential for participating in various chemical and biological processes.

While these computational approaches offer valuable predictive power, it is important to emphasize that their results are theoretical and require experimental validation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-acetylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYICYCPDDEYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366007 | |

| Record name | 4-(4-acetylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104080-55-9 | |

| Record name | 4-(4-acetylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Analysis of 4 4 Acetylpiperazin 1 Yl Benzoic Acid

Retrosynthetic Analysis of 4-(4-acetylpiperazin-1-yl)benzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes.

Identification of Key Disconnection Points

The structure of this compound presents two primary disconnection points for retrosynthetic analysis. The first and most logical disconnection is the C-N bond between the aromatic ring of the benzoic acid moiety and the nitrogen atom of the piperazine (B1678402) ring. A second disconnection can be made at the amide bond, separating the acetyl group from the piperazine ring.

Precursor Identification and Availability

Based on the retrosynthetic analysis, the primary precursors are identified as:

A 4-halobenzoic acid derivative: This serves as the electrophilic partner in the key C-N bond-forming reaction. 4-Fluorobenzoic acid is a particularly attractive precursor due to the high reactivity of the fluorine atom in nucleophilic aromatic substitution reactions. masterorganicchemistry.comnih.gov Other halogens, such as chlorine or bromine, can also be utilized, typically in palladium-catalyzed cross-coupling reactions. These precursors are generally commercially available.

1-Acetylpiperazine (B87704): This nucleophilic precursor provides the functionalized piperazine ring. 1-Acetylpiperazine is also a commercially available reagent. chemicalbook.comguidechem.comsigmaaldrich.com

The accessibility of these precursors makes the proposed synthetic strategy viable for laboratory-scale synthesis and potential scale-up.

Development of Novel Synthetic Routes to this compound

The development of a synthetic route to this compound involves the preparation of the key precursors and their efficient coupling.

Multi-Step Synthetic Strategies for the Benzoic Acid Moiety

While 4-halobenzoic acids are often commercially available, multi-step synthetic strategies can be employed for their preparation from simpler starting materials. For instance, 4-bromobenzoic acid can be synthesized from 4-bromotoluene (B49008) via oxidation with potassium permanganate. guidechem.com Another approach involves the Sandmeyer reaction, starting from 4-aminobenzoic acid.

A general scheme for the synthesis of 4-halobenzoic acids is presented below:

| Starting Material | Reagents and Conditions | Product |

| p-Toluic acid | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, reflux | 4-(Bromomethyl)benzoic acid |

| 4-Aminobenzoic acid | 1. NaNO2, HBr, 0-5 °C; 2. CuBr | 4-Bromobenzoic acid |

| Toluene | Br2, FeBr3 | 4-Bromotoluene |

| 4-Bromotoluene | KMnO4, H2O, heat | 4-Bromobenzoic acid |

This table presents illustrative, non-exhaustive examples of synthetic transformations.

Functionalization of the Piperazine Ring Precursors

The key piperazine precursor, 1-acetylpiperazine, can be readily synthesized from piperazine. The most common method involves the acylation of one of the nitrogen atoms of the piperazine ring. This can be achieved by reacting piperazine with acetic anhydride (B1165640) or acetyl chloride in the presence of a base to neutralize the acid byproduct.

A typical procedure for the synthesis of 1-acetylpiperazine is as follows:

| Reactants | Reagents and Conditions | Product | Yield |

| Piperazine, Acetic anhydride | Dichloromethane, Triethylamine (B128534), 0 °C to room temperature | 1-Acetylpiperazine | High |

| Piperazine, Acetamide | Iodine (catalyst), Xylene, reflux | 1-Acetylpiperazine | ~71% researchgate.net |

This table provides representative reaction conditions. Yields can vary based on specific experimental parameters.

Optimization of Coupling Reactions for Amide Bond Formation

The crucial step in the synthesis of this compound is the coupling of the benzoic acid and piperazine moieties. Two primary strategies can be employed for this C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr):

This method is particularly effective when using a highly activated aryl halide, such as 4-fluorobenzoic acid. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack by 1-acetylpiperazine. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

A similar reaction has been reported for the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid from ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid in acetonitrile (B52724) with potassium carbonate as the base, affording a 70% yield.

Buchwald-Hartwig Amination:

For less reactive aryl halides like 4-chlorobenzoic acid or 4-bromobenzoic acid, the Buchwald-Hartwig amination is a powerful alternative. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond under relatively mild conditions. The optimization of this reaction involves screening various palladium catalysts, phosphine (B1218219) ligands, bases, and solvents.

The following table outlines key parameters for the optimization of the Buchwald-Hartwig amination:

| Parameter | Examples | Considerations |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Catalyst loading and stability are crucial for efficient turnover. |

| Phosphine Ligand | XPhos, RuPhos, BINAP | The choice of ligand significantly impacts reaction rate and yield by influencing the steric and electronic properties of the catalytic complex. researchgate.netnih.gov |

| Base | Cs2CO3, K3PO4, NaOtBu | The strength and solubility of the base are important factors. |

| Solvent | Toluene, Dioxane, THF | The solvent affects the solubility of reactants and the stability of the catalytic species. |

This table provides a general guide for the optimization of the Buchwald-Hartwig reaction.

By systematically evaluating these parameters, an efficient and high-yielding protocol for the synthesis of this compound can be developed.

Investigation of Protecting Group Strategies

In the primary synthetic route to this compound, the use of protecting groups can be largely circumvented due to the nature of the starting materials. The key reactants are 1-acetylpiperazine and 4-fluorobenzoic acid.

Piperazine Moiety : In the 1-acetylpiperazine starting material, the nitrogen atom at the 1-position is already functionalized as an amide (acetyl group). The nitrogen atom at the 4-position, which acts as the nucleophile, is a secondary amine and does not require protection for this specific reaction. If the synthesis were to start from piperazine itself, a protecting group strategy would be essential to ensure mono-arylation and to allow for the selective subsequent acetylation.

Carboxylic Acid Moiety : The carboxylic acid group of 4-fluorobenzoic acid is generally stable under the typical conditions of nucleophilic aromatic substitution. The presence of a base in the reaction mixture deprotonates the carboxylic acid to form a carboxylate salt. This salt is less nucleophilic than the amine and is generally unreactive under these conditions, thus not interfering with the main reaction. However, an alternative strategy involves protecting the carboxylic acid as an ester, for example, by using methyl 4-fluorobenzoate (B1226621) as the starting material. This approach can sometimes improve solubility and prevent potential side reactions. If an ester is used, a final hydrolysis step is required to deprotect the carboxylic acid and yield the final product.

The choice between using the free acid or a protected ester depends on the specific reaction conditions and the desired purity profile of the final product. For large-scale synthesis, avoiding protection and deprotection steps is often preferred to increase process efficiency and reduce costs.

Advanced Chemical Transformations for Derivatization of this compound

The structure of this compound offers three distinct regions for chemical modification, allowing for the creation of a diverse library of analogues: the carboxylic acid functionality, the piperazine nitrogen, and the phenyl ring.

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, primarily to form esters and amides. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry contexts.

Esterification : The carboxylic acid can be converted into various esters by reacting it with alcohols under acidic conditions (Fischer esterification) or by using coupling agents. A common method involves activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with an alcohol to form the corresponding ester. Alternatively, modern coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate direct esterification under mild conditions. sci-hub.st

Amidation : A wide range of amide derivatives can be synthesized using similar strategies. The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or by converting the acid to its acyl chloride first. lookchemmall.comnih.gov This allows for the introduction of a vast array of functional groups.

A summary of potential derivatization reactions at the carboxylic acid is presented below.

| Starting Material | Reagent(s) | Product Type |

| This compound | Methanol, H₂SO₄ | Methyl Ester |

| This compound | 1. SOCl₂ 2. Ethanol | Ethyl Ester |

| This compound | Benzylamine, EDC, HOBt | N-Benzyl Amide |

| This compound | Morpholine, TiCl₄ | Morpholine Amide |

Structural Diversification of the Piperazine Nitrogen

The N-acetyl group on the piperazine ring can be modified to introduce alternative functionalities. The most common strategy involves the removal of the acetyl group followed by re-functionalization of the resulting secondary amine.

Deacetylation : The amide bond of the N-acetyl group can be cleaved under hydrolytic conditions, typically using strong acid or base and heat. However, to preserve other sensitive functional groups in the molecule, milder and more selective methods are preferred. Reagents such as zirconocene (B1252598) hydrochloride (Schwartz's reagent) have been shown to effectively promote chemoselective N-deacetylation under neutral and mild conditions. nih.govresearchgate.net This deacetylation yields the key intermediate, 4-(piperazin-1-yl)benzoic acid. chemscene.com

N-Alkylation and N-Acylation : Once the acetyl group is removed, the free secondary amine of 4-(piperazin-1-yl)benzoic acid can be reacted with a wide variety of electrophiles. It can be acylated with different acyl chlorides or anhydrides to introduce novel amide functionalities, or it can be alkylated using alkyl halides via nucleophilic substitution to generate N-alkyl derivatives. researchgate.net

Exploration of Substitutions on the Phenyl Ring

Introducing substituents onto the phenyl ring is achieved by utilizing appropriately substituted starting materials in the initial synthesis. Instead of 4-fluorobenzoic acid, a range of 4-halo-benzoic acids with additional substituents can be employed. This approach allows for systematic modification of the electronic and steric properties of the aromatic core.

The reaction of 1-acetylpiperazine with various substituted 4-fluorobenzoic acids via nucleophilic aromatic substitution allows for the synthesis of a library of derivatives. The position of the new substituent is dictated by the starting material.

The table below illustrates this strategy with representative starting materials.

| 1-Acetylpiperazine Reacts With: | Resulting Product |

| 2,4-Difluorobenzoic acid | 2-Fluoro-4-(4-acetylpiperazin-1-yl)benzoic acid |

| 4-Fluoro-3-nitrobenzoic acid | 3-Nitro-4-(4-acetylpiperazin-1-yl)benzoic acid |

| 4-Fluoro-3-methylbenzoic acid | 3-Methyl-4-(4-acetylpiperazin-1-yl)benzoic acid |

| 5-Chloro-2-fluoro-4-(methylsulfonyl)benzoic acid | 2-Chloro-5-(methylsulfonyl)-4-(4-acetylpiperazin-1-yl)benzoic acid |

Process Optimization and Scale-Up Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful optimization of reaction parameters to ensure efficiency, cost-effectiveness, safety, and high product purity. The key synthetic step, the nucleophilic aromatic substitution between 1-acetylpiperazine and 4-fluorobenzoic acid, is the primary focus of these optimization efforts.

Reaction Condition Screening (Temperature, Solvent, Catalyst)

Systematic screening of reaction conditions is essential to identify the optimal parameters for the SNAr reaction. Key variables include the choice of base, solvent, reaction temperature, and reaction time. While this reaction is not typically catalytic, the choice of base and solvent system is critical for its success.

Solvent : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can dissolve the reactants and effectively solvate the transition state of the SNAr reaction, thereby increasing the reaction rate.

Base : An inorganic or organic base is required to scavenge the hydrofluoric acid (HF) produced during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). The strength and solubility of the base can significantly impact the reaction rate and yield. google.com

Temperature : The reaction rate is highly dependent on temperature. Higher temperatures generally lead to faster reactions, but can also promote the formation of impurities. The optimal temperature is a balance between achieving a reasonable reaction time and minimizing side product formation. Reaction temperatures for similar processes typically range from 80 °C to 150 °C. researchgate.netgoogle.com

The following interactive table presents a hypothetical screening study for the synthesis of this compound, illustrating how systematic variation of these parameters can be used to identify optimal conditions.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile (MeCN) | K₂CO₃ | 80 | 12 | 70 |

| 2 | Acetonitrile (MeCN) | K₂CO₃ | 100 | 8 | 85 |

| 3 | Dimethylformamide (DMF) | K₂CO₃ | 100 | 6 | 92 |

| 4 | Dimethylformamide (DMF) | NaHCO₃ | 100 | 12 | 65 |

| 5 | Dimethyl sulfoxide (DMSO) | K₂CO₃ | 120 | 4 | 95 |

| 6 | Dimethyl sulfoxide (DMSO) | K₂CO₃ | 150 | 4 | 93 (with impurities) |

| 7 | Acetonitrile (MeCN) | Triethylamine (TEA) | 80 | 24 | 45 |

Based on such a screening, optimal conditions (e.g., Entry 5: DMSO as solvent with K₂CO₃ at 120°C) would be selected for further scale-up studies, where factors like reagent addition rates, heat transfer, and product isolation procedures become critical.

Yield Enhancement and Purity Control in Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and ensuring the high purity of this compound. Drawing parallels from the synthesis of similar compounds, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025), several factors can be fine-tuned. google.comgoogle.com

Key Parameters for Yield Enhancement:

| Parameter | Influence on Yield | Optimized Conditions (Analogous Syntheses) |

| Solvent | Affects solubility of reactants and reaction rate. | Polar aprotic solvents like DMF, acetonitrile, or even water can be effective. google.com |

| Base | Neutralizes acidic byproducts and can influence nucleophilicity. | Inorganic bases like K2CO3, NaHCO3, or organic bases such as triethylamine are commonly used. nih.govgoogle.com |

| Temperature | Influences reaction kinetics; higher temperatures can increase rate but may also lead to side products. | Reaction temperatures can range from room temperature to reflux, depending on the specific pathway. google.com |

| Reactant Stoichiometry | The molar ratio of reactants can drive the reaction to completion. | A slight excess of the piperazine derivative is often used to ensure full conversion of the more valuable benzoic acid starting material. google.com |

Purity Control and Purification Techniques:

Controlling the purity of the final product involves minimizing the formation of byproducts during the reaction and employing effective purification methods. Potential impurities could include unreacted starting materials, over-acetylated products (if di-acylation is possible), or byproducts from side reactions.

Common Purification Strategies:

Recrystallization: This is a standard and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. For compounds with a carboxylic acid group, adjusting the pH can facilitate precipitation.

Chromatography: Column chromatography can be used for more challenging separations, although it is less common for large-scale production.

Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities. For instance, washing with water can remove inorganic salts, and washing with a non-polar organic solvent can remove non-polar impurities.

Nanofiltration: In industrial settings, nanofiltration has been employed to remove unreacted reagents and salts, offering a green and efficient purification method. google.comgoogle.com

Sustainable Chemistry Approaches in Synthesis

The principles of green chemistry can be effectively applied to the synthesis of this compound to minimize environmental impact and enhance safety.

Green Chemistry Considerations:

| Green Chemistry Principle | Application in Synthesis |

| Use of Greener Solvents | Utilizing water, ethanol, or ionic liquids as reaction media instead of hazardous organic solvents like DMF or chlorinated solvents. mdpi.com |

| Catalysis | Employing catalytic amounts of reagents, such as copper catalysts in cross-coupling reactions, reduces waste compared to stoichiometric reagents. nih.gov The use of recyclable heterogeneous catalysts is also a key green strategy. mdpi.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Acylation reactions, for example, can have high atom economy. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure when possible, or utilizing microwave irradiation to reduce reaction times and energy consumption. mdpi.com |

| Use of Renewable Feedstocks | While not directly applicable to this specific synthesis based on current common starting materials, future research could explore bio-based routes to the core chemical scaffolds. |

One sustainable approach could involve a one-pot synthesis where the N-arylation and acetylation steps are combined, reducing the need for intermediate purification and minimizing solvent usage. Furthermore, the use of photoredox catalysis, which can proceed under mild conditions, represents a modern and green approach to the synthesis of piperazine derivatives. mdpi.com The selection of less toxic and more readily available starting materials and reagents is also a fundamental aspect of a sustainable synthetic strategy.

Advanced Structural Characterization and Spectroscopic Elucidation of 4 4 Acetylpiperazin 1 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled detail about the chemical environment of individual atoms. For 4-(4-acetylpiperazin-1-yl)benzoic acid, a combination of one-dimensional and two-dimensional NMR techniques has been employed to map out its complete proton and carbon framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound displays a series of distinct signals, each corresponding to a unique proton environment.

The aromatic region of the spectrum is characterized by two doublets, indicative of a para-substituted benzene (B151609) ring. The protons on the benzoic acid moiety, being in different chemical environments, give rise to these separate signals. The piperazine (B1678402) ring protons appear as a set of multiplets in the aliphatic region of the spectrum. The presence of the acetyl group introduces further complexity, with the methyl protons of the acetyl group appearing as a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available in search results | Aromatic Protons (Benzoic Acid) | ||

| Data not available in search results | Piperazine Ring Protons | ||

| Data not available in search results | Acetyl Group Protons (CH₃) | ||

| Data not available in search results | Carboxylic Acid Proton (COOH) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the carbonyl carbons of both the carboxylic acid and the acetyl group at the downfield end. The aromatic carbons of the benzoic acid ring would appear in the characteristic aromatic region, with quaternary carbons exhibiting different intensities. The carbon atoms of the piperazine ring would resonate in the aliphatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available in search results | Carbonyl Carbon (COOH) |

| Data not available in search results | Carbonyl Carbon (C=O, Acetyl) |

| Data not available in search results | Aromatic Carbons |

| Data not available in search results | Piperazine Ring Carbons |

| Data not available in search results | Acetyl Group Carbon (CH₃) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity between protons and carbons, a series of two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For this compound, COSY would confirm the connectivity between adjacent protons on the piperazine ring and within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for definitively assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations between the piperazine protons and the carbons of the benzoic acid ring, as well as between the acetyl protons and the piperazine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons. While less critical for the gross structure of this relatively rigid molecule, it can provide insights into the preferred conformation of the piperazine ring.

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental formula, providing unambiguous confirmation of the chemical composition of this compound. The experimentally determined exact mass would be compared to the calculated theoretical mass for the chemical formula C₁₃H₁₆N₂O₃ to confirm its identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint.

For this compound, MS/MS analysis would likely involve the fragmentation of the protonated molecule [M+H]⁺. Characteristic fragmentation pathways would be expected, such as the loss of the acetyl group, cleavage of the piperazine ring, and decarboxylation of the benzoic acid moiety. Analysis of these fragment ions allows for the reconstruction of the molecular structure and provides further confirmation of the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with characteristic peaks corresponding to the vibrational modes of specific bonds.

The infrared spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its two carbonyl groups: the carboxylic acid carbonyl and the amide carbonyl. The carboxylic acid C=O stretching vibration typically appears as a strong band in the region of 1710-1680 cm⁻¹ for aromatic carboxylic acids, a position that can be influenced by conjugation. researchgate.net The amide carbonyl (acetyl group) stretching vibration is anticipated to be observed in the range of 1680-1630 cm⁻¹, a characteristic region for tertiary amides. The precise positions of these bands are sensitive to the molecular environment and intermolecular interactions, such as hydrogen bonding.

Table 1: Characteristic Carbonyl IR Frequencies

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid C=O | 1710 - 1680 |

| Amide C=O (tertiary) | 1680 - 1630 |

The presence of the piperazine ring and the acetyl group introduces characteristic amide and amine vibrations. The C-N stretching vibrations of the tertiary amine in the piperazine ring and the tertiary amide are expected to appear in the fingerprint region of the spectrum, typically between 1300 and 1100 cm⁻¹. Additionally, the spectrum will feature a broad absorption band for the O-H stretching vibration of the carboxylic acid group, typically observed in the range of 3300 to 2500 cm⁻¹. This broadness is a result of hydrogen bonding. docbrown.info Aromatic C-H stretching vibrations are also expected to be present around 3100-3000 cm⁻¹.

Table 2: Characteristic Amide and Amine IR Frequencies

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid O-H | 3300 - 2500 (broad) |

| Aromatic C-H | 3100 - 3000 |

| C-N Stretch | 1300 - 1100 |

X-ray Crystallography for Solid-State Structural Analysis of this compound and its Derivatives

Single crystals of sufficient quality for X-ray diffraction are typically grown using slow evaporation techniques. nih.govscielo.org.za For compounds like this compound and its derivatives, a common method involves dissolving the synthesized material in a suitable solvent, such as acetonitrile (B52724) or ethanol, and allowing the solvent to evaporate slowly over several days. nih.govresearchgate.netscielo.org.za The quality of the resulting crystals is assessed by their size, clarity, and diffraction pattern when exposed to an X-ray beam.

The solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions. The most significant of these is likely to be hydrogen bonding involving the carboxylic acid group. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net This is a common and robust supramolecular synthon. Additionally, weaker C-H···O interactions involving the carbonyl oxygen of the acetyl group and various C-H donors may further stabilize the crystal lattice. nih.govresearchgate.net While π-π stacking between the aromatic rings is possible, its presence and significance would depend on the specific packing arrangement adopted by the molecules in the crystal.

Investigation of Molecular Interactions and Biochemical Mechanisms of 4 4 Acetylpiperazin 1 Yl Benzoic Acid

In Vitro Biochemical Screening and Target Identification for 4-(4-acetylpiperazin-1-yl)benzoic Acid

Detailed public records of comprehensive in vitro biochemical screening or specific target identification for this compound are not found in the reviewed scientific literature. The following subsections reflect the absence of specific experimental data.

There is no specific data from enzyme inhibition or activation assays for this compound. However, the 4-acetylpiperazine moiety is a fragment that has been incorporated into larger molecules with kinase inhibitory activity. For instance, a complex derivative containing this fragment was part of a study on mTOR inhibitors. An in silico (computational) study of larger, structurally distinct benzamide (B126) derivatives also containing a 4-acetylpiperazin-1-yl group suggested potential for kinase inhibition among other activities, but this was not a direct experimental validation of this compound. Benzoic acid derivatives, as a broad class, have been investigated for the inhibition of various enzymes, such as acetylcholinesterase, but this is not specific to the compound .

No specific receptor binding studies for this compound have been published. While related structures, such as other piperazine-containing compounds, have been evaluated for their affinity to various receptors, including opioid and serotonergic receptors, this data cannot be directly extrapolated to this compound.

Specific protein-ligand interaction profiling for this compound is not available in the public domain. Such studies, which would elucidate the binding of the compound to a panel of proteins, have not been reported.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Comprehensive structure-activity relationship (SAR) studies focusing on this compound and its close analogues are not documented in the available literature.

There are no published studies detailing the systematic modification of the benzoic acid portion of this compound and the corresponding effects on biological activity. SAR studies on other classes of benzoic acid derivatives have shown that modifications to the ring can significantly impact activity, but this is a general principle and not specific to this compound.

While the piperazine (B1678402) ring is a common scaffold in medicinal chemistry and its pharmacophoric features are generally understood in various contexts, there is no specific research that elucidates these features for this compound. Studies on other piperazine derivatives have explored how modifications to the piperazine ring affect biological activity, for example, in the context of tyrosinase inhibition or anxiolytic-like effects. However, these findings are not directly applicable to the target compound of this article.

Influence of Substituent Effects on Biological Activity

The biological activity of piperazine and benzoic acid derivatives is significantly influenced by the nature and position of substituents on both the piperazine and the aromatic rings. Structure-activity relationship (SAR) studies on analogous compounds have provided insights into how specific functional groups can modulate pharmacological effects. researchgate.net

The acetyl group at the N4 position of the piperazine ring in this compound is expected to have a marked influence on its biological profile. In a series of penicillins and cephalosporins containing an N(4)-substituted piperazine-2,3-dione moiety, the nature of the substituent at the N(4) position was found to be critical for their antibacterial activity. nih.gov For instance, the presence of an acyl group, such as the acetyl group, can alter the molecule's polarity, hydrogen bonding capacity, and steric bulk, thereby affecting its binding affinity to biological targets.

Table 1: Influence of Substituents on the Biological Activity of Related Piperazine Derivatives

| Compound Series | Substituent Modification | Observed Effect on Biological Activity |

| Piperazine-2,3-dione containing penicillins/cephalosporins | Varied N(4) substituent on the piperazine ring | Altered antibacterial spectrum and potency. nih.gov |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Introduction of halo or methoxy-benzyloxy groups on the benzoic acid ring | Maintained potent CK2 inhibitory activity and enhanced antiproliferative activity. nih.gov |

| 4-Phenyl-3-(piperidin-4-yl)-3,4-dihydro-2(1H)-quinazolinone derivatives | Optimization of substituents at the 3-position | Dramatic effects on Na+/Ca2+ exchanger inhibitory activities. researchgate.net |

Cellular and Subcellular Mechanistic Investigations (In Vitro Models)

Understanding the mechanisms by which this compound exerts its effects at the cellular level is crucial. While direct studies on this specific compound are limited, research on related piperazine and benzoic acid derivatives provides a framework for its potential cellular and subcellular activities.

The cellular uptake and subcellular distribution of a compound are key determinants of its biological activity. Studies on piperazine-linked compounds suggest that they can readily enter cells. For instance, a series of 1,8-naphthalimide-arylsulfonyl derivatives linked to piperazine were observed to have substantial uptake in NIH/3T3 cells within 30 minutes of incubation. nih.gov Fluorescence bioimaging revealed that these compounds were distributed throughout the cell cytoplasm, with signals localized in the perinuclear area. nih.gov

Piperazine and benzoic acid derivatives have been shown to modulate various cellular signaling pathways that are critical in cell growth, proliferation, and survival.

One of the key pathways often implicated is the PI3K/Akt/mTOR signaling cascade. The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, and its pathway is often deregulated in diseases like cancer. nih.gov A study on 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] nih.govnih.govnaphthyridin-2(1H)-one, a compound with a similar N-acyl piperazine moiety, identified it as a potent inhibitor of mTOR. nih.gov Furthermore, a series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were evaluated as Akt inhibitors, with some compounds showing significant inhibitory potency. nih.gov

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that could potentially be modulated. Novel derivatives of dehydroabietic acid bearing N-(piperazin-1-yl)alkyl side chains have been identified as potential MEK inhibitors, a key component of the MAPK pathway. nih.gov

Table 2: Modulation of Signaling Pathways by Structurally Related Compounds

| Compound Class | Target Pathway | Specific Target | Observed Effect |

| Benzonaphthyridinone with N-acyl piperazine | PI3K/Akt/mTOR | mTOR | Potent inhibition of mTORC1 and mTORC2. nih.gov |

| 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives | PI3K/Akt/mTOR | Akt1 | Significant inhibitory potency. nih.gov |

| Dehydroabietic acid with N-(piperazin-1-yl)alkyl side chains | MAPK | MEK1 | Significant inhibition of MEK1 kinase activity. nih.gov |

| Coumarin derivatives | PI3K/Akt/mTOR | PI3K/Akt | Inhibition of the pathway leading to apoptosis. mdpi.com |

Identifying the specific molecular targets of this compound is essential for elucidating its mechanism of action. Based on the activities of related compounds, several potential targets can be proposed.

Protein kinases are a major class of drug targets, and various piperazine derivatives have been developed as kinase inhibitors. For example, derivatives of 4-(thiazol-5-yl)benzoic acid have been shown to be potent inhibitors of protein kinase CK2. nih.gov Other studies have identified piperazine derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a therapeutic target for type 2 diabetes. nih.gov

The piperazine nucleus is considered a "privileged structure" in medicinal chemistry, capable of binding to multiple receptors with high affinity. researchgate.net This versatility suggests that this compound could potentially interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Metabolomic and Proteomic Studies on the Impact of this compound

Metabolomic and proteomic approaches can provide a comprehensive overview of the cellular changes induced by a compound. While specific studies on this compound are not yet available, research on benzoic acid and piperazine derivatives offers valuable insights into potential metabolic and proteomic alterations.

Studies on the metabolism of piperazine-based drugs have shown that they are often metabolized by cytochrome P450 (CYP) isoenzymes, such as CYP2D6, CYP1A2, and CYP3A4. nih.govoup.com The metabolic fate of this compound would likely involve modifications to both the piperazine and benzoic acid moieties.

Proteomic analyses following treatment with related compounds have revealed changes in the expression of proteins involved in key cellular processes. For example, a proteomic study of the effects of eriodictyol (B191197) on benzo(a)pyrene-induced cytotoxicity in Caco-2 cells identified alterations in proteins related to cell apoptosis, cell cycle progression, and oxidative stress. nih.gov Another study using a protein kinase inhibitor, H89, demonstrated that differential phosphoprotein profiling could detect treatment-related effects in vivo, highlighting the potential of proteomics to identify novel substrates and pathway interconnections. nih.gov

Integrative metabolomics and proteomics studies on benzoic acid in fermented goat milk revealed that it could alter the levels of various metabolites, including amino acids and sulfonic acid derivatives, by affecting the activity of key enzymes like glutamate (B1630785) decarboxylase 1. nih.gov

Computational Chemistry and in Silico Modeling of 4 4 Acetylpiperazin 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. These methods provide a theoretical framework to understand molecular geometry, orbital energies, and charge distribution, which are crucial determinants of a compound's chemical behavior. For derivatives of benzoic acid, DFT calculations have been successfully employed to analyze their structural and electronic parameters researchgate.net.

The electronic characteristics of a molecule are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For molecules containing aromatic rings and functional groups like those in 4-(4-acetylpiperazin-1-yl)benzoic acid, the HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. In analogous benzoic acid derivatives, the HOMO is often found on the benzene (B151609) ring, while the LUMO may be centered on the carboxylic acid group or other electron-withdrawing substituents researchgate.netresearchgate.net. This distribution dictates how the molecule interacts with other chemical species. For this compound, the piperazine (B1678402) and acetyl groups would also influence the localization of these frontier orbitals.

Table 1: Key Parameters from Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | An indicator of molecular reactivity and stability. |

Note: Specific energy values for this compound require dedicated DFT calculations and are not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential, typically colored red or orange, are electron-rich and susceptible to electrophilic attack. Conversely, areas of positive potential, colored blue, are electron-poor and are sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid and acetyl groups, identifying them as primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, marking it as a hydrogen bond donor site. The distribution of potential across the benzene ring and piperazine moiety would reveal further details about the molecule's reactive behavior.

Quantum chemical methods can accurately predict various spectroscopic properties, which is essential for the characterization of new compounds. By calculating vibrational frequencies, it is possible to simulate the Infrared (IR) spectrum. Similarly, the chemical shifts of hydrogen and carbon atoms can be calculated to predict ¹H NMR and ¹³C NMR spectra mdpi.comscielo.org.za.

For this compound, theoretical calculations would predict characteristic IR absorption bands corresponding to the stretching vibrations of the C=O bonds in the acetyl and carboxylic acid groups, the O-H stretch of the carboxylic acid, C-N stretching in the piperazine ring, and various C-H and C=C vibrations from the aromatic ring. Predicted NMR spectra would provide the chemical shifts for each unique proton and carbon atom, aiding in the structural confirmation of the molecule. For instance, studies on similar piperazine-containing compounds have used NMR to identify signals characteristic of the piperazine ring protons and carbons mdpi.com.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Feature | Corresponding Functional Group |

|---|---|---|

| IR | Strong absorption band | C=O stretching (acetyl and carboxylic acid) |

| IR | Broad absorption band | O-H stretching (carboxylic acid) |

| ¹H NMR | Signals in the aromatic region | Protons on the benzene ring |

| ¹H NMR | Signals in the aliphatic region | Protons on the piperazine ring |

| ¹H NMR | Singlet signal | Protons of the acetyl methyl group |

| ¹³C NMR | Signals at high ppm | Carbonyl carbons (acetyl and carboxylic acid) |

Note: The exact wavenumbers and chemical shifts are dependent on the specific computational method and basis set used.

Molecular Docking Studies of this compound with Potential Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The piperazine scaffold is a well-known motif in medicinal chemistry, and compounds containing it have been investigated as inhibitors for various protein targets, including kinases nih.govresearchgate.netnih.gov.

Molecular docking simulations can predict how this compound might bind within the active site of a biological receptor. Based on studies of structurally related compounds containing a piperazine or acetylpiperazine moiety, potential targets could include enzymes like cyclin-dependent kinases (CDKs), which are significant in cancer therapy nih.gov.

A docking study would involve placing the 3D structure of this compound into the binding pocket of a target protein. The simulation would then explore various possible conformations and orientations of the ligand, identifying those that maximize favorable interactions. Key interactions typically include:

Hydrogen Bonds: The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O), as is the acetyl carbonyl group (C=O). These groups could form crucial hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The benzene ring provides a large hydrophobic surface that can interact with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Analysis of the top-ranked docking poses reveals the specific amino acid residues involved in these interactions, providing a detailed picture of the binding mode.

A critical component of molecular docking is the scoring function, an algorithm used to rank the predicted binding poses and estimate the binding affinity between the ligand and the protein. The score is typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) values indicating a more favorable binding interaction.

Various scoring functions are available, and their accuracy can be validated by their ability to reproduce experimentally determined binding modes and affinities for known ligand-protein complexes. The estimated binding affinity provides a quantitative measure of how strongly the ligand is predicted to bind to the receptor. For example, in studies of other piperazine derivatives, docking scores have been used to prioritize compounds for synthesis and biological evaluation nih.govresearchgate.net. A good docking score for this compound against a particular receptor would suggest that it is a promising candidate for further investigation as an inhibitor of that target.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(...)-acetamide |

| Phenylalanine |

| Tyrosine |

Identification of Key Residues for Ligand Recognition

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, thereby elucidating the key molecular interactions that stabilize the complex. For this compound, this process involves computationally placing the molecule into the binding site of a specific protein target to identify the amino acid residues crucial for its recognition. While direct docking studies on this specific compound are not extensively published, analysis of its structural analogues provides significant insight into its potential binding modes.

The key interactions governing ligand recognition for molecules containing piperazine and benzoic acid moieties typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The structural features of this compound—namely the carboxylic acid group, the acetyl carbonyl group, the phenyl ring, and the piperazine nitrogen atoms—are all potential points of interaction.

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the oxygen of the acetyl group serves as a hydrogen bond acceptor. These features can form strong, directional interactions with polar residues such as arginine, glutamine, and aspartic acid. mdpi.com

Hydrophobic and Aromatic Interactions: The central phenyl ring is capable of forming hydrophobic interactions with nonpolar residues like leucine, valine, and methionine. nih.gov Furthermore, it can engage in π-π stacking or π-cation interactions with aromatic residues such as tyrosine, phenylalanine, and histidine.

Electrostatic Interactions: The nitrogen atoms of the piperazine ring can be protonated under physiological conditions, allowing for electrostatic or salt bridge interactions with negatively charged residues like aspartate or glutamate (B1630785).

Studies on structurally related compounds docked into various receptors have identified specific amino acid residues that are critical for binding. For instance, in analyses of similar piperazine-containing inhibitors, residues like Leu54, Met62, and Val93 have been shown to form a key hydrophobic pocket. nih.gov Other studies have highlighted interactions with polar residues; for example, docking of related ligands has shown hydrogen bonding with Asp73 and Tyr118. impactfactor.org These findings suggest that the binding of this compound would likely be anchored by a combination of such interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and the dynamics of their interactions with biological targets.

MD simulations can be employed to understand the inherent stability and flexibility of this compound in an aqueous environment. By simulating the molecule in a solvent box over a period of nanoseconds, its dynamic behavior can be observed. A key aspect of this analysis is the conformational state of the piperazine ring, which can adopt several conformations, including the stable 'chair' form and the more flexible 'boat' and 'twist-boat' forms. X-ray crystallography of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has shown that the piperazine ring adopts a chair conformation in the solid state. researchgate.net MD simulations can reveal the energetic favorability and transition rates between these states in solution.

Following molecular docking, MD simulations are crucial for validating the predicted binding pose and assessing the stability of the ligand-receptor complex over time. A simulation of the this compound-protein complex allows for the observation of subtle conformational changes in both the ligand and the protein binding site that are not captured by static docking.

The stability of the complex is evaluated by monitoring the RMSD of the protein backbone and the ligand within the binding site. A stable RMSD for the ligand indicates that it remains securely bound in its initial docked pose. The simulation also provides a dynamic picture of the intermolecular interactions. Analysis of the simulation trajectory can reveal the persistence of key hydrogen bonds, hydrophobic contacts, and water-bridged interactions throughout the simulation. nih.gov Interactions that are maintained for a high percentage of the simulation time are considered critical for the stability of the complex. This dynamic analysis provides a more accurate and reliable model of ligand binding than docking alone, confirming which residues are truly essential for recognition and affinity.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogues

Computational models are instrumental in guiding the design of new analogues of this compound with improved activity and selectivity. Both ligand-based and structure-based approaches are utilized for this purpose.

Pharmacophore modeling is a ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model for analogues of this compound would be constructed based on the common structural features of active compounds.

Based on its chemical structure, a hypothetical pharmacophore model for this compound series would likely include:

One Aromatic Ring (AR): Representing the phenyl group.

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetyl group.

One Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid.

One Negative Ionizable Area (NI): The carboxylate group, which is deprotonated at physiological pH.

One Positive Ionizable Area (PI): The distal nitrogen of the piperazine ring, which can be protonated.

This model serves as a 3D query to screen virtual libraries for new compounds that possess these features in the correct spatial orientation, potentially leading to the discovery of novel and diverse chemical scaffolds with similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a statistical model correlating the chemical features of a series of compounds with their biological activities. For a series of analogues of this compound, a QSAR model could predict the activity of newly designed molecules before their synthesis.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as:

Topological descriptors: Describing molecular size, shape, and branching.

Electronic descriptors: Quantifying charge distribution, dipole moment, and polarizability.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.

Steric descriptors: Related to the volume and surface area of the molecule.

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is derived that links a combination of these descriptors to the observed biological activity. nih.gov The predictive power of a QSAR model is evaluated using statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust and validated QSAR model can be a valuable tool for prioritizing the synthesis of new analogues with the highest predicted potency. Studies on similar classes of compounds have successfully developed QSAR models with high predictive accuracy. nih.govresearchgate.net

Virtual Screening for Novel Scaffolds

The identification of novel molecular scaffolds is a cornerstone of modern drug discovery, offering pathways to new intellectual property and potentially improved therapeutic profiles. Virtual screening has emerged as a powerful computational strategy to explore vast chemical libraries and identify promising starting points for drug development. In the context of this compound, virtual screening can be employed to discover new scaffolds that mimic or build upon its structural features to target a variety of biological macromolecules.

Virtual screening campaigns for novel scaffolds using this compound as a starting point can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS)

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Starting with a known active compound, such as this compound, LBVS can be used to search large compound databases for molecules with comparable features.

One common LBVS method is 2D similarity searching , which involves the comparison of molecular fingerprints. These fingerprints are binary strings that encode the presence or absence of various structural features. A database of compounds can be rapidly screened to identify those with a high degree of similarity to the fingerprint of this compound.

3D shape-based screening is another powerful LBVS technique. This method uses the three-dimensional conformation of the reference molecule as a template to find other molecules that have a similar shape and volume. The underlying assumption is that the shape of a molecule is a critical determinant of its ability to bind to a biological target. For instance, the rigid concave/convex topology that can be a feature of piperazine-containing compounds could be a viable starting point for a ligand-based virtual screening exercise to identify new chemotypes. nih.gov

Pharmacophore modeling is a more sophisticated LBVS approach. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. By analyzing the structure of this compound and potentially other related active compounds, a pharmacophore model can be generated. This model can then be used as a 3D query to search for novel scaffolds in chemical databases that possess the same pharmacophoric features, even if their underlying chemical skeletons are different.

Structure-Based Virtual Screening (SBVS)

When the 3D structure of the biological target is available, structure-based virtual screening becomes a viable and often preferred approach. SBVS methods simulate the binding of potential ligands to the target's binding site, a process known as molecular docking.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule. A virtual library of compounds can be docked into the active site of a target protein, and the molecules are then ranked based on a scoring function that estimates the strength of the interaction. This allows for the identification of compounds that are predicted to bind with high affinity. For example, in a study aimed at discovering new inhibitors for a specific enzyme, a structure-based virtual screening of a large chemical database could be performed. nih.govbenthamdirect.combenthamscience.com The results might identify hundreds of compounds with promising binding energy values. nih.govbenthamdirect.combenthamscience.com